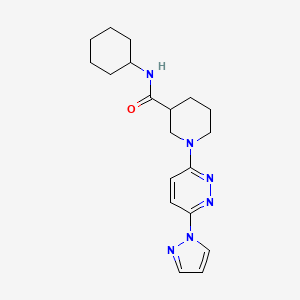![molecular formula C20H32N2OS B2810207 2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 667412-93-3](/img/structure/B2810207.png)
2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C20H32N2OS and a molecular weight of 348.55 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Antimicrobial Activity
2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and its derivatives have been evaluated for their antimicrobial properties. Singh (2011) synthesized derivatives of this compound and assessed them as antimicrobial agents, finding significant activity. These derivatives were also investigated for their allosteric receptor activity, with notable findings on the adenosine A1 receptor (A1AR) as allosteric enhancers (AEs) (Singh, 2011).
Pharmaceutical Interest
Wardakhan et al. (2005) conducted a study where the compound was reacted with 3-iminobutyronitrile to synthesize a series of annulated products with pharmaceutical interest. The in vitro antimicrobial activity of these newly synthesized compounds was also examined (Wardakhan et al., 2005).
Allosteric Enhancers for Adenosine A1 Receptor
Nikolakopoulos et al. (2006) prepared three series of tetrahydrobenzo[b]thiophenes and evaluated them as A1AR allosteric enhancers. The study revealed certain compounds that were more potent and efficacious than PD81,723 (Nikolakopoulos et al., 2006).
Application in Dyes
Sabnis and Rangnekar (1989) explored the use of 2-aminothiophene derivatives in synthesizing azo dyes. The dyes showed good coloration and fastness properties on polyester, highlighting the compound's potential in the dye industry (Sabnis & Rangnekar, 1989).
Synthesis of Fused Heterocyclic Derivatives
Mohareb et al. (2003) researched the reactivity of the compound to synthesize thienopyridines and pyrimidines, showcasing its versatility in creating heterocyclic derivatives (Mohareb et al., 2003).
Synthesis of Alkyl 2-Aminobenzo[b]thiophene-3-carboxylates
Adib et al. (2014) demonstrated a simple method for preparing alkyl 2-aminobenzo[b]thiophene-3-carboxylates using the compound. This study provided insights into the synthetic pathways and potential applications of these carboxylates (Adib et al., 2014).
Mécanisme D'action
Target of Action
It has been associated with the activation ofNRF2 , a transcription factor that plays a crucial role in cellular response to oxidative stress.
Mode of Action
It is suggested that it may interact with its target, NRF2, leading to changes in the cellular response to oxidative stress .
Biochemical Pathways
The compound is likely involved in the NRF2 pathway , which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.
Result of Action
Given its association with the NRF2 pathway , it may potentially influence cellular responses to oxidative stress.
Propriétés
IUPAC Name |
2-amino-N-cyclohexyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2OS/c1-4-20(2,3)13-10-11-15-16(12-13)24-18(21)17(15)19(23)22-14-8-6-5-7-9-14/h13-14H,4-12,21H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIICASJFVKLQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CCCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2810126.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide](/img/structure/B2810130.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2810131.png)







![5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2810143.png)
![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide](/img/structure/B2810144.png)
